molecular formula C10H13NO4S B7858280 4-(Oxolan-3-yloxy)benzene-1-sulfonamide

4-(Oxolan-3-yloxy)benzene-1-sulfonamide

Cat. No.: B7858280
M. Wt: 243.28 g/mol
InChI Key: JDXLBZDEXSCTMP-UHFFFAOYSA-N
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Description

4-(Oxolan-3-yloxy)benzene-1-sulfonamide is a benzenesulfonamide derivative featuring a tetrahydrofuran (oxolane) ring attached via an ether linkage at the para position of the benzene ring.

Properties

IUPAC Name

4-(oxolan-3-yloxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c11-16(12,13)10-3-1-8(2-4-10)15-9-5-6-14-7-9/h1-4,9H,5-7H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXLBZDEXSCTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-3-yloxy)benzene-1-sulfonamide typically involves the following steps:

    Formation of the Oxolan-3-yloxy Group: This can be achieved by reacting oxirane with an appropriate alcohol under acidic or basic conditions to form the oxolan-3-yloxy group.

    Attachment to Benzene Ring: The oxolan-3-yloxy group is then attached to a benzene ring through a nucleophilic substitution reaction.

    Introduction of Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-3-yloxy)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

4-(Oxolan-3-yloxy)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Oxolan-3-yloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme systems.

Comparison with Similar Compounds

Key Observations :

  • The oxolane group in the target compound replaces nitrogen-containing heterocycles (e.g., pyrazole in Compound 18) or planar aromatic hydrazones (Compounds 15–17), likely altering solubility and binding modes.
  • Ether linkages (as in oxolane) may reduce metabolic degradation compared to ester or amide groups in other derivatives .

Physicochemical Properties

Melting points and solubility trends can be inferred from substituent effects:

Compound Melting Point (°C) Solubility Inference
This compound Not reported Likely moderate due to oxolane’s polarity.
Compound 15 226–227 Low solubility (chlorinated aromatic).
Compound 16 179–180.5 Improved solubility (dimethylamino group).
Compound 18 169–170 Moderate (pyrazole’s hydrogen bonding).
Oxazolidinone () Not reported High polarity due to carbonyl group.

Insights :

  • Electron-donating groups (e.g., dimethylamino in Compound 16) lower melting points and enhance solubility compared to electron-withdrawing substituents (e.g., chloro in Compound 15).
  • The oxolane group’s ether oxygen may confer balanced lipophilicity, favoring membrane permeability .

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